![molecular formula C15H16N4O2S B2360450 1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-71-8](/img/structure/B2360450.png)
1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also includes a pyrido group, a thiophen-2-ylmethyl group, and three methyl groups.Applications De Recherche Scientifique
Electron Transport Layer for Polymer Solar Cells
Research on similar pyrido[2,3-d]pyrimidine derivatives has shown applications in the field of polymer solar cells. For instance, a novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells. This application leverages the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone for enhanced conductivity and electron mobility, demonstrating the potential of related compounds in electronic and photovoltaic applications (Hu et al., 2015).
Catalysis in Organic Synthesis
Derivatives of pyrido[2,3-d]pyrimidine have been utilized in catalysis within organic synthesis. A study highlighted the use of thiourea dioxide in water as a recyclable catalyst for synthesizing diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. This method offers advantages such as the use of an inexpensive, recyclable catalyst and mild reaction conditions, indicating the compound's relevance in sustainable and green chemistry (Verma & Jain, 2012).
Synthesis of Heterocyclic Compounds
The compound and its analogs have been employed in the synthesis of various heterocyclic structures. One study described new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the versatility of pyrido[2,3-d]pyrimidine derivatives in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (El-Meligie et al., 2020).
Antiviral and Antimicrobial Activities
Some derivatives of pyrido[2,3-d]pyrimidine have been investigated for their antiviral and antimicrobial properties. Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives revealed significant in vitro activity against human cytomegalovirus, including strains resistant to standard antiviral drugs. This suggests potential applications in developing new antiviral therapies (Revankar et al., 1998).
Supramolecular Chemistry
Pyrido[2,3-d]pyrimidine derivatives have also found applications in supramolecular chemistry. A study on dihydropyrimidine-2,4-(1H,3H)-dione functionality highlighted its suitability for novel crown-containing hydrogen-bonded supramolecular assemblies, emphasizing the role of these compounds in the design of complex molecular structures for technological applications (Fonari et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This inhibition could lead to a halt in the cell cycle progression, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The downstream effects could include apoptosis or programmed cell death .
Result of Action
The molecular effect of this compound’s action could be the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this could result in the prevention of cancer cell proliferation and the induction of apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
1,3,6-trimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-7-17-13-11(14(20)19(3)15(21)18(13)2)12(9)16-8-10-5-4-6-22-10/h4-7H,8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCJPPNYDHRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC=CS3)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

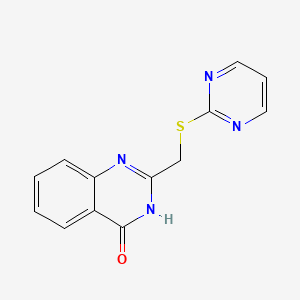
![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)

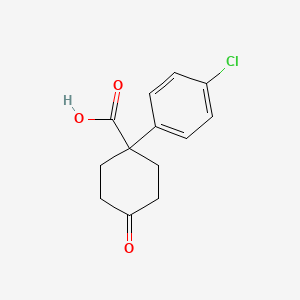
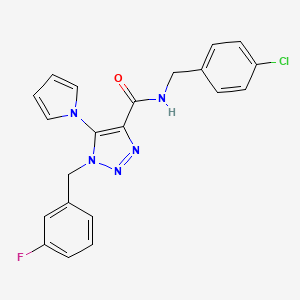

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)
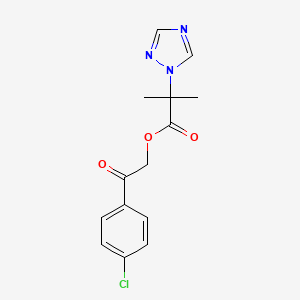
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
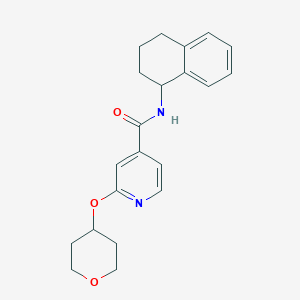

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)